Dextrorphan tartrate Dextrorphan tartrate Dextrorphan (tartrate) (CRM) is a certified reference material. Dextrorphan is a phencyclidine-like metabolite of dextromethorphan, an antitussive found in cough medicines. This product is intended for research and forensic applications.
Dextrorphan is a phencyclidine-like metabolite of dextromethorphan, an antitussive found in cough medicines. Dextrorphan, while also having antitussive activity, is psychoactive, leading to the abuse of cough medicines containing the parent compound. Dextrorphan antagonizes NMDA and µ-opioid receptors (Kis = 54 and 420 nM, respectively) and inhibits norepinephrine and serotonin transporters (Kis = 340 and 401 nM, respectively). This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 143-98-6
VCID: VC20769063
InChI: InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol

Dextrorphan tartrate

CAS No.: 143-98-6

Cat. No.: VC20769063

Molecular Formula: C21H29NO7

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Dextrorphan tartrate - 143-98-6

Specification

Description Dextrorphan (tartrate) (CRM) is a certified reference material. Dextrorphan is a phencyclidine-like metabolite of dextromethorphan, an antitussive found in cough medicines. This product is intended for research and forensic applications.
Dextrorphan is a phencyclidine-like metabolite of dextromethorphan, an antitussive found in cough medicines. Dextrorphan, while also having antitussive activity, is psychoactive, leading to the abuse of cough medicines containing the parent compound. Dextrorphan antagonizes NMDA and µ-opioid receptors (Kis = 54 and 420 nM, respectively) and inhibits norepinephrine and serotonin transporters (Kis = 340 and 401 nM, respectively). This product is intended for forensic and research applications.
CAS No. 143-98-6
Molecular Formula C21H29NO7
Molecular Weight 407.5 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
Standard InChI Key RWTWIZDKEIWLKQ-XCPWPWHNSA-N
Isomeric SMILES CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Appearance Assay:≥98%A crystalline solid

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